N-Hydroxy-N-isopropyloxamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Hydroxy-N-isopropyloxamic acid is an organic compound that belongs to the class of n-hydroxyl-alpha-amino acids . These are alpha amino acids that carry a hydroxyl group at the N-terminal . It has a molecular formula of C5H9NO4 .
Molecular Structure Analysis
The molecular structure of this compound consists of an isopropyl group attached to a hydroxylamine, which is in turn attached to an oxamic acid . The average mass of the molecule is 147.129 Da .Scientific Research Applications
Inhibition of Ketol-Acid Reductoisomerase
N-Hydroxy-N-isopropyloxamic acid (IpOHA) is a potent inhibitor of Escherichia coli ketol-acid reductoisomerase. It forms a nearly irreversible complex with the enzyme in the presence of Mg2+ or Mn2+, exhibiting time-dependent inhibition. IpOHA's binding is enhanced by nucleotide, essential for catalysis, with NADPH being more effective than NADP. The complex formed in the presence of Mg2+ and NADPH binds through a two-step mechanism, revealing its potential as an inhibitor in biological processes (Aulabaugh & Schloss, 1990).
Synthesis of Aliphatic Dimeric N-Isopropylhydroxamic Acids
A series of dimeric N-isopropylhydroxamic acids, connected by different chain lengths, were synthesized from acid chlorides and N-isopropylhydroxylamine. The structure of the adipoyl derivative, in particular, was analyzed via X-ray diffraction, revealing a trans conformation of the hydroxamate groups. This study highlights the structural versatility and potential applications of this compound derivatives in chemical synthesis (Smith & Raymond, 1980).
Role in Defence Mechanisms of Gramineae
Hydroxamic acids, including derivatives of this compound, play a significant role in the defense of cereals against pests, diseases, and in herbicide detoxification. These compounds, acting as secondary metabolites, are crucial in plant resistance and could be exploited for agricultural applications (Niemeyer, 1988).
Interaction with Plant Acetohydroxy Acid Isomeroreductase
The interaction of IpOHA with plant-origin acetohydroxy acid isomeroreductase was studied to understand its herbicidal action. Although IpOHA is a nearly irreversible inhibitor of the enzyme, its slow binding rate might delay its effectiveness in vivo, offering insights into its limited herbicidal potency (Dumas et al., 1994).
properties
IUPAC Name |
2-[hydroxy(propan-2-yl)amino]-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-3(2)6(10)4(7)5(8)9/h3,10H,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIOSGUKMDGWNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(=O)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.